molecular formula C18H22F3N3O2 B6450901 2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549064-90-4

2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6450901
CAS No.: 2549064-90-4
M. Wt: 369.4 g/mol
InChI Key: IHQLMFMTAFYPBN-UHFFFAOYSA-N
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Description

2-[1-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is an intriguing synthetic compound known for its diverse applications in various scientific fields. Structurally complex, it consists of a pyridine ring substituted with a trifluoromethyl group and a unique bicyclic octahydropyrrolo[3,4-b]pyrrol ring system coupled with an oxane-4-carbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

  • Starting Materials: : Begin with commercially available pyridine derivatives and oxane compounds.

  • Formation of the Bicyclic Structure: : Employ cyclization reactions under acidic or basic conditions to form the octahydropyrrolo[3,4-b]pyrrol ring.

  • Trifluoromethylation: : Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives.

  • Carbonyl Coupling: : Attach the oxane-4-carbonyl group through nucleophilic substitution or esterification reactions.

Industrial Production Methods

Scaling up the synthesis to an industrial level requires optimization of reaction conditions to improve yield and purity. This often involves:

  • Utilizing high-efficiency catalysts to speed up reactions.

  • Implementing continuous flow reactors for consistent and scalable production.

  • Employing rigorous purification techniques like recrystallization and chromatography to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions, such as hydrogenation, can modify its functional groups.

  • Substitution Reactions:

  • Hydrolysis: : The oxane-4-carbonyl group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution Reagents: : Alkyl halides, Halogens (Cl2, Br2).

  • Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products Formed

  • Oxidation leads to ketones and carboxylic acids.

  • Reduction produces alcohols and alkanes.

  • Substitution introduces various functional groups, depending on the reagents used.

Scientific Research Applications

2-[1-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has numerous applications across different fields:

Chemistry

  • Catalysis: : Used as a ligand in catalytic cycles due to its complex structure and electronic properties.

  • Material Science: : Incorporated into polymers and advanced materials for improved performance.

Biology and Medicine

  • Pharmaceutical Research: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Biological Probes: : Utilized in the development of probes for studying biological processes and molecular interactions.

Industry

  • Agrochemicals: : Examined for use in crop protection and pest control.

  • Polymers and Coatings: : Applied in the synthesis of specialized coatings and high-performance polymers.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Binding to Receptors: : Interacts with specific receptors in biological systems, modulating their activity.

  • Enzyme Inhibition: : Inhibits key enzymes involved in various metabolic pathways, leading to altered biochemical processes.

  • Signal Modulation: : Influences cellular signaling pathways, affecting gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine Derivatives: : Compounds like 2-chloro-5-(trifluoromethyl)pyridine share structural similarities but differ in functional groups and overall activity.

  • Bicyclic Pyrrol Compounds: : Molecules such as octahydropyrrolo[3,4-b]pyrrol derivatives with different substituents exhibit varying chemical and biological properties.

Unique Attributes

  • Structural Complexity: : The unique combination of a pyridine ring with a trifluoromethyl group and a bicyclic system sets it apart from simpler analogs.

  • Versatility in Reactions: : Its ability to undergo diverse chemical reactions makes it a valuable compound for synthetic applications.

  • Potential Biological Activity: : The distinct structural features contribute to its potential as a bioactive molecule in pharmaceutical research.

And that's the lowdown on this fascinating compound! Any other compounds or topics you're curious about?

Properties

IUPAC Name

oxan-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-1-2-16(22-9-14)23-10-13-3-6-24(15(13)11-23)17(25)12-4-7-26-8-5-12/h1-2,9,12-13,15H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQLMFMTAFYPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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